

Comparative Odor & Performance Guide: Cuminnitrile vs. 4- Isopropylcyclohexanecarbonitrile

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Compound of Interest

Compound Name:	4-(Propan-2-yl)cyclohexane-1-carbonitrile
CAS No.:	191092-95-2
Cat. No.:	B574837

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Executive Summary

Cuminnitrile (4-isopropylbenzonitrile) is a high-impact fragrance ingredient essential for spicy, animalic, and oriental accords. It is the primary olfactory marker of Cumin oil. 4-Isopropylcyclohexanecarbonitrile is the saturated (alicyclic) analog. Lacking the aromatic ring, it exhibits a significantly distinct odor profile—shifting from "spicy/animalic" to "green/waxy/solvent-like"—and serves primarily as a chemical intermediate rather than a direct fragrance alternative.

This guide analyzes the Structure-Activity Relationship (SAR), physicochemical stability, and synthesis pathways of these two nitriles.

Chemical Identity & Structure

Feature	Cuminnitrile	4-Isopropylcyclohexanecarbonitrile
IUPAC Name	4-Propan-2-ylbenzonitrile	4-Propan-2-ylcyclohexane-1-carbonitrile
CAS Number	13816-33-6 (or 138-11-4)	29668-54-8 (cis/trans mix)
Structure Type	Aromatic Nitrile	Alicyclic (Saturated) Nitrile
Hybridization	sp ² carbons (Planar ring)	sp ³ carbons (Chair conformation)
Electronic State	Conjugated system (-electrons)	Non-conjugated

Olfactory Profile Comparison

The olfactory difference between these two molecules is a textbook example of how aromaticity drives "spiciness" and "power" in fragrance chemistry.

A. Cuminnitrile (The Standard)

- Primary Descriptor: Spicy, Cumin, Animalic.
- Nuances: Green, metallic, slightly anisic, warm.
- Impact: High. It provides the "sweaty" or "curry-like" note in cumin and caraway oils.
- Mechanism: The planar aromatic ring allows for specific stacking interactions with olfactory receptors responsible for "trigeminal-like" spicy perception.

B. 4-Isopropylcyclohexanecarbonitrile (The Analog)

- Primary Descriptor: Green, Waxy, Solvent-like.
- Nuances: Oily, fatty, faint minty/herbal undertones.

- Impact: Moderate to Low.

- Mechanism: Saturation breaks the

-electron conjugation. This loss of planarity (shifting to a chair conformation) prevents the molecule from fitting into the specific "spicy" receptor sites. Instead, it triggers receptors associated with general hydrophobic aliphatics (waxy/green).

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Critical Insight: Researchers attempting to replace Cuminnitrile with its saturated analog to reduce potential skin sensitization will result in a total loss of the cumin character. The saturated analog does not smell like cumin.

Physicochemical & Performance Data

The following data supports decision-making regarding stability and volatility in formulation.

Property	Cuminnitrile	4-Isopropylcyclohexanecarbonitrile	Implications
LogP (calc)	~3.0 - 3.2	~3.4 - 3.6	The saturated analog is more hydrophobic (waxier).
Boiling Point	231°C	~235-240°C	Similar substantivity; both are Heart/Base notes.
Vapor Pressure	0.06 mmHg @ 25°C	~0.04 mmHg @ 25°C	Saturated analog is slightly less diffusive.
Chemical Stability	High. Resistant to hydrolysis in neutral media.	Very High. Resistant to oxidation and hydrolysis.	The saturated ring is chemically inert.
UV Stability	Moderate (Aromatic ring absorbs UV).	Excellent (Transparent to near-UV).	Saturated analog is better for non-discoloring bases.

Experimental Protocol: Comparative Evaporation Analysis

To verify substantivity differences:

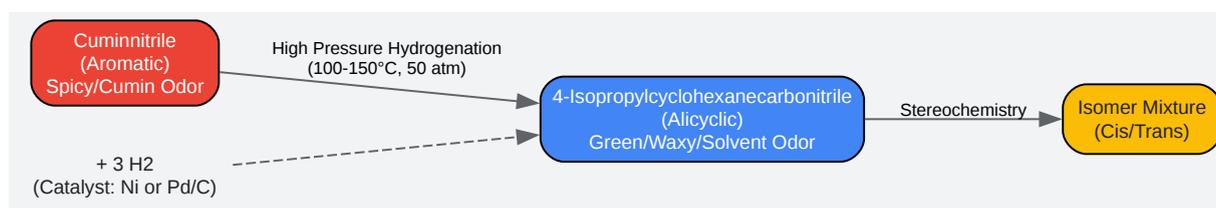
- Preparation: Dilute both materials to 1% in Dipropylene Glycol (DPG).
- Application: Apply 0.5g of each solution to separate smelling strips.
- Environment: Store in a draft-free room at 20°C / 50% RH.
- Evaluation:
 - T=0: Cuminnitrile is sharp/spicy; Analog is faint/solvent-like.
 - T=24h: Cuminnitrile retains spicy core; Analog becomes waxy/fatty.

- T=48h: Cuminnitrile detectable; Analog largely perceived as a "texture" rather than a smell.

Synthesis & Transformation Pathways

The relationship between these two is defined by catalytic hydrogenation. This process is often used to modify odor profiles or create intermediates for other pharmaceuticals (e.g., Nateglinide analogs).

Diagram: Hydrogenation and Structural Shift



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Figure 1: Catalytic hydrogenation pathway converting the aromatic Cuminnitrile to its saturated analog, resulting in a loss of planarity and olfactory shift.

Synthesis Protocol (Laboratory Scale)

For the conversion of Cuminnitrile to 4-isopropylcyclohexanecarbonitrile:

- Reagents: Cuminnitrile (1 eq), Raney Nickel or 5% Rh/C (5 wt%).
- Conditions: Autoclave reactor, 50–80 bar, 120°C.
- Duration: 4–6 hours (monitor H2 uptake).
- Workup: Filter catalyst, distill under reduced pressure.
- Result: A mixture of cis and trans isomers. The trans isomer is thermodynamically more stable.

Safety & Toxicology

Researchers must handle both materials with care, particularly regarding nitrile metabolism.

- Metabolic Pathway:
 - Aromatic Nitriles (Cuminnitrile): Generally stable. Hydroxylation of the ring often precedes hydrolysis of the nitrile. However, alpha-hydroxylation can lead to cyanide release in specific metabolic conditions (though less common than in aliphatic nitriles).
 - Alicyclic Nitriles (Saturated): Often metabolized via P450 enzymes. The nitrile group can be liberated as cyanide (CN-) if alpha-carbon oxidation occurs.
- Sensitization:
 - Cuminnitrile is a known sensitizer (IFRA restricted via Cumin Oil standards).
 - The saturated analog has less data but is generally considered a skin irritant.

Safety Recommendation: Always handle 4-isopropylcyclohexanecarbonitrile in a fume hood due to its solvent-like volatility and lack of extensive toxicological profiling compared to the aromatic standard.

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